Glycyl-7-amino-4-methylcoumarin-3-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

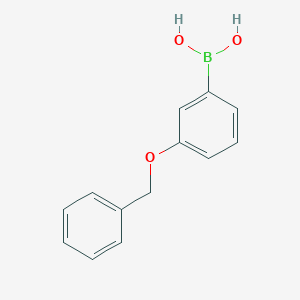

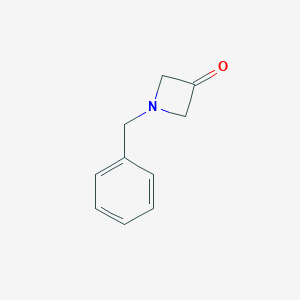

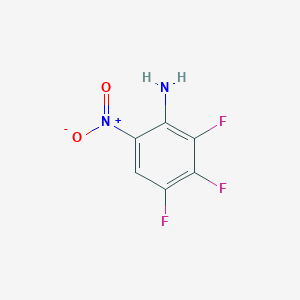

Glycyl-7-amino-4-methylcoumarin-3-acetic acid (Gly-MCA) is a synthetic substrate used in the measurement of proteolytic activity. It is widely used in scientific research to study enzymes involved in protein degradation, such as proteases. Gly-MCA is a small molecule that is easy to synthesize and has a fluorescent property, making it a useful tool for biochemical assays.

Mecanismo De Acción

Glycyl-7-amino-4-methylcoumarin-3-acetic acid is a fluorogenic substrate, meaning that it has a fluorescent property that is only activated by the action of proteolytic enzymes. When a protease cleaves the peptide bond between the glycine and the 7-amino-4-methylcoumarin-3-acetic acid moieties, the fluorescent molecule is released and emits a signal that can be measured using a fluorometer.

Biochemical and Physiological Effects

Glycyl-7-amino-4-methylcoumarin-3-acetic acid has no direct biochemical or physiological effects on living organisms. It is a synthetic molecule designed specifically for use in biochemical assays and has no therapeutic or pharmacological properties.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of Glycyl-7-amino-4-methylcoumarin-3-acetic acid is its ease of synthesis and purification. It is a small molecule that is relatively easy to handle and has a long shelf life. Additionally, its fluorescent property makes it a useful tool for studying proteolytic enzymes in vitro.

One limitation of Glycyl-7-amino-4-methylcoumarin-3-acetic acid is that it is not specific to any particular protease. It can be cleaved by a wide range of proteases, making it difficult to determine which enzyme is responsible for the observed activity. Additionally, its fluorescent signal can be affected by various factors, such as pH and temperature, which can complicate data interpretation.

Direcciones Futuras

There are several potential future directions for research involving Glycyl-7-amino-4-methylcoumarin-3-acetic acid. One area of interest is the development of more specific substrates for individual proteases. This would allow researchers to better understand the specific functions of these enzymes and their roles in various biological processes.

Another potential direction is the use of Glycyl-7-amino-4-methylcoumarin-3-acetic acid in high-throughput screening assays. By using automated systems to screen large libraries of compounds, researchers could identify potential inhibitors or activators of proteases for use in drug discovery.

Overall, Glycyl-7-amino-4-methylcoumarin-3-acetic acid is a valuable tool for studying proteolytic enzymes and has a wide range of potential applications in scientific research. Further research is needed to fully understand its mechanisms of action and to develop more specific substrates for individual proteases.

Métodos De Síntesis

The synthesis of Glycyl-7-amino-4-methylcoumarin-3-acetic acid involves the combination of glycine and 7-amino-4-methylcoumarin-3-acetic acid. This reaction is catalyzed by the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography and characterized using various spectroscopic techniques.

Aplicaciones Científicas De Investigación

Glycyl-7-amino-4-methylcoumarin-3-acetic acid is widely used in scientific research to study proteolytic enzymes, such as proteases. These enzymes play a critical role in many biological processes, including protein degradation, blood coagulation, and immune response. By using Glycyl-7-amino-4-methylcoumarin-3-acetic acid as a substrate, researchers can measure the activity of these enzymes in vitro and gain insight into their mechanisms of action.

Propiedades

Número CAS |

154653-66-4 |

|---|---|

Nombre del producto |

Glycyl-7-amino-4-methylcoumarin-3-acetic acid |

Fórmula molecular |

C14H14N2O5 |

Peso molecular |

290.27 g/mol |

Nombre IUPAC |

2-[7-[(2-aminoacetyl)amino]-4-methyl-2-oxochromen-3-yl]acetic acid |

InChI |

InChI=1S/C14H14N2O5/c1-7-9-3-2-8(16-12(17)6-15)4-11(9)21-14(20)10(7)5-13(18)19/h2-4H,5-6,15H2,1H3,(H,16,17)(H,18,19) |

Clave InChI |

HXRHUQYTGGKIIF-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)NC(=O)CN)CC(=O)O |

SMILES canónico |

CC1=C(C(=O)OC2=C1C=CC(=C2)NC(=O)CN)CC(=O)O |

Otros números CAS |

154653-66-4 |

Sinónimos |

Gly-AMC-3-acetic acid glycine-7-amino-4-methylcoumarin-3-acetic acid glycine-AMC-3-acetic acid glycyl-7-amino-4-methylcoumarin-3-acetic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate](/img/structure/B115041.png)

![5'-Hydroxy-2',5',7'-trimethylspiro[cyclopropane-1,6'-indene]-4'-one](/img/structure/B115046.png)

![4-[Tert-butyl(dimethyl)silyl]oxy-5-hydroxy-5,7-dimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-2-one](/img/structure/B115048.png)